molecular formula C23H22N4O3 B6586941 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-methoxyphenyl)acetamide CAS No. 1251615-87-8

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B6586941
CAS No.: 1251615-87-8
M. Wt: 402.4 g/mol
InChI Key: PBFOTROYQUOOLZ-UHFFFAOYSA-N
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Description

Key structural attributes include:

  • 3-ethyl and 4-oxo substituents on the pyrrolo ring, which may influence electronic properties and hydrogen-bonding interactions.
  • 7-phenyl group, enhancing hydrophobic interactions.
  • N-(4-methoxyphenyl)acetamide side chain at position 5, contributing to solubility and target binding via the methoxy group’s electron-donating effects.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-26-15-24-21-19(16-7-5-4-6-8-16)13-27(22(21)23(26)29)14-20(28)25-17-9-11-18(30-2)12-10-17/h4-13,15H,3,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFOTROYQUOOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-methoxyphenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core. The molecular formula is C19H20N4O2C_{19}H_{20}N_4O_2, with a molecular weight of approximately 336.39 g/mol. The presence of functional groups such as an acetamide and methoxy substituents enhances its lipophilicity and bioavailability.

PropertyValue
Molecular FormulaC19H20N4O2C_{19}H_{20}N_4O_2
Molecular Weight336.39 g/mol
Core StructurePyrrolo[3,2-d]pyrimidine
Key Functional GroupsAcetamide, Methoxy

The biological activity of this compound primarily arises from its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes:

  • Kinase Inhibition : Preliminary studies indicate that this compound may inhibit key kinases such as Focal Adhesion Kinase (FAK) and Pyk2 , which are involved in cell signaling pathways related to proliferation and migration. Inhibition of these kinases could lead to reduced cancer cell growth and metastasis.
  • Myeloperoxidase (MPO) Inhibition : Similar compounds have been shown to inhibit myeloperoxidase, an enzyme linked to neuroinflammatory disorders. This suggests potential applications in treating inflammatory diseases .
  • Antiviral Activity : Some derivatives within the pyrrolo family have exhibited antiviral properties against various viruses by targeting viral enzymes essential for replication.

Case Studies

Several studies have explored the biological activity of related compounds within the pyrrolo[3,2-d]pyrimidine class:

  • Anticancer Studies : A study demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines showed significant anticancer activity in vitro against various cancer cell lines by modulating kinase activity. The specific compound's ability to inhibit FAK was highlighted as a promising mechanism for cancer therapy.
  • Neuroinflammation : Research indicated that pyrrolo derivatives could reduce MPO activity in models of neuroinflammation, suggesting their potential utility in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Substituents Evidence Source
Target Compound Pyrrolo[3,2-d]pyrimidine 3-ethyl, 4-oxo, 7-phenyl, N-(4-methoxyphenyl)acetamide
BF22051 (Analog) Pyrrolo[3,2-d]pyrimidine 3-ethyl, 4-oxo, 7-phenyl, N-(2-fluorophenyl)acetamide
Compound Pyrrolo[3,2-d]pyrimidine N-methyl, N-(4-methoxyphenyl)amine at position 4
Compound Pyrrolo[3,2-d]pyrimidine 4-chlorophenyl, dipentylamino, ethyl carboxylate

Key Observations :

  • The pyrrolo[3,2-d]pyrimidine core is conserved across analogs, but substituent positions (e.g., acetamide at position 5 vs. amine at position 4) significantly alter electronic and steric profiles .
  • Phenyl ring substituents (e.g., 4-methoxy vs. 2-fluoro in BF22051) modulate solubility and binding affinity. Methoxy groups enhance hydrophilicity, while halogens like fluorine may improve metabolic stability .

Substituent Effects on Physicochemical Properties

Substituent Compound Example Impact
4-Methoxyphenyl Target Compound Increases solubility via polar interactions; electron-donating effects may enhance π-stacking .
2-Fluorophenyl BF22051 Introduces electronegativity, potentially improving membrane permeability and bioavailability .
Dipentylamino Compound Enhances lipophilicity, possibly affecting CNS penetration but reducing aqueous solubility .
Chlorophenyl Compound Increases molecular weight and halogen bonding potential, impacting target selectivity .

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